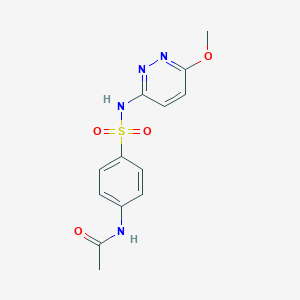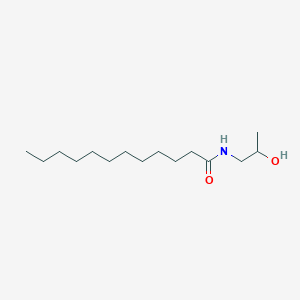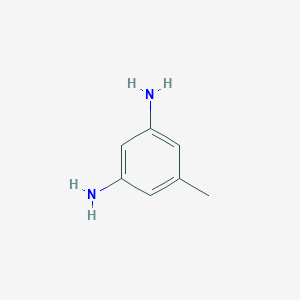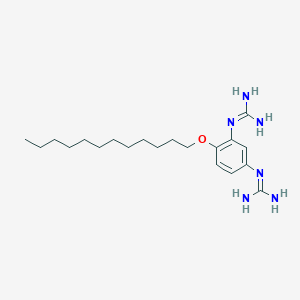
1,2-Octadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Octadiene is a colorless liquid hydrocarbon with a chemical formula of C8H14. It is an important intermediate in the production of various chemicals, including fragrances, flavors, and polymers. In recent years, 1,2-octadiene has gained attention due to its potential use as a renewable feedstock in the production of bio-based chemicals. In
Mécanisme D'action
The mechanism of action of 1,2-octadiene is not well understood, but it is believed to act as a mutagen and carcinogen. Studies have shown that exposure to 1,2-octadiene can cause DNA damage and increase the risk of cancer. It is also believed to have toxic effects on the liver, kidneys, and reproductive system.
Effets Biochimiques Et Physiologiques
1,2-Octadiene has been shown to have a variety of biochemical and physiological effects. Studies have shown that exposure to 1,2-octadiene can cause oxidative stress, DNA damage, and lipid peroxidation. It has also been shown to have toxic effects on the liver, kidneys, and reproductive system. In addition, 1,2-octadiene has been shown to have neurotoxic effects, including the impairment of cognitive function and motor skills.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,2-octadiene in lab experiments include its availability, low cost, and ease of handling. However, its toxicity and potential carcinogenicity make it a hazardous material to work with, and precautions must be taken to ensure the safety of researchers.
Orientations Futures
There are several future directions for research on 1,2-octadiene. One area of research is the development of safer and more efficient methods for synthesizing 1,2-octadiene. Another area of research is the identification of the mechanism of action of 1,2-octadiene and its effects on human health. Additionally, research is needed to explore the potential use of 1,2-octadiene as a bio-based feedstock in the production of chemicals and polymers. Finally, more research is needed to identify safer alternatives to 1,2-octadiene for use in lab experiments.
In conclusion, 1,2-octadiene is an important intermediate in the production of various chemicals, but its potential toxicity and carcinogenicity make it a hazardous material to work with. Further research is needed to develop safer methods for synthesizing 1,2-octadiene, identify its mechanism of action, and explore its potential use as a bio-based feedstock.
Méthodes De Synthèse
The most common method for synthesizing 1,2-octadiene is through the dehydrogenation of 1,2-octanediol. This process involves the use of a catalyst, such as copper chromite or platinum, to remove two hydrogen atoms from the diol molecule, resulting in the formation of 1,2-octadiene. Other methods for synthesizing 1,2-octadiene include the dehydrohalogenation of 1,2-dihalooctanes and the dehydrogenation of 1,2-octanediol using a heterogeneous catalyst.
Applications De Recherche Scientifique
1,2-Octadiene has been used in various scientific research applications, including as a monomer in the production of synthetic polymers, as a building block in the synthesis of fragrances and flavors, and as a feedstock in the production of bio-based chemicals. It has also been used as a reactant in the synthesis of various organic compounds, such as alcohols, aldehydes, and carboxylic acids.
Propriétés
Numéro CAS |
1072-19-1 |
|---|---|
Nom du produit |
1,2-Octadiene |
Formule moléculaire |
C8H14 |
Poids moléculaire |
110.2 g/mol |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h5H,1,4,6-8H2,2H3 |
Clé InChI |
ZCNGIANFOSHGME-UHFFFAOYSA-N |
SMILES |
CCCCCC=C=C |
SMILES canonique |
CCCCCC=C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)






![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)